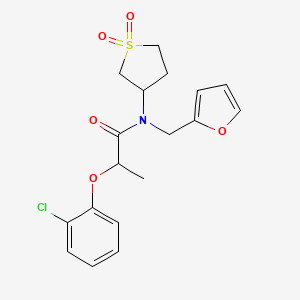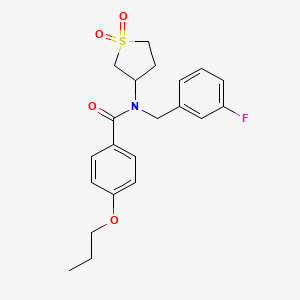
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-4-PROPOXYBENZAMIDE is a synthetic organic compound that features a complex molecular structure It is characterized by the presence of a thiolane ring, a fluorophenyl group, and a propoxybenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-4-PROPOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the thiolane ring. This can be achieved through the oxidation of a thiolane precursor using an oxidizing agent such as hydrogen peroxide or a peracid. The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile. The final step involves the coupling of the thiolane and fluorophenyl intermediates with a propoxybenzamide derivative under suitable reaction conditions, such as the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-4-PROPOXYBENZAMIDE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-4-PROPOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
科学的研究の応用
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-4-PROPOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability.
作用機序
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-4-PROPOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways involved in inflammation or cell proliferation.
類似化合物との比較
Similar Compounds
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-FLUOROPHENYL)METHYL]-4-PROPOXYBENZAMIDE: Similar structure but with a different position of the fluorine atom on the phenyl ring.
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-CHLOROPHENYL)METHYL]-4-PROPOXYBENZAMIDE: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-4-PROPOXYBENZAMIDE is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the propoxybenzamide moiety also contributes to its distinct properties, making it a valuable compound for various scientific applications.
特性
分子式 |
C21H24FNO4S |
|---|---|
分子量 |
405.5 g/mol |
IUPAC名 |
N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-4-propoxybenzamide |
InChI |
InChI=1S/C21H24FNO4S/c1-2-11-27-20-8-6-17(7-9-20)21(24)23(19-10-12-28(25,26)15-19)14-16-4-3-5-18(22)13-16/h3-9,13,19H,2,10-12,14-15H2,1H3 |
InChIキー |
USQIEBHZXKCNAF-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


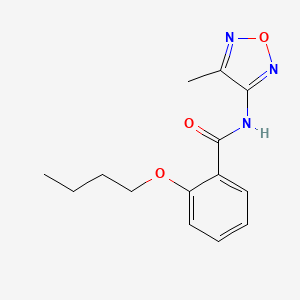
![2-(5-methyl-1-benzofuran-3-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11408623.png)
![7-ethyl-1,7-dimethyl-N-(4-methylcyclohexyl)-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxamide](/img/structure/B11408624.png)
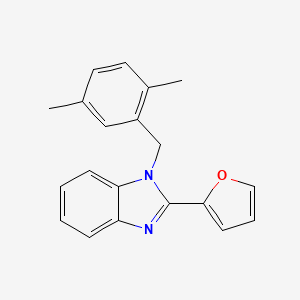
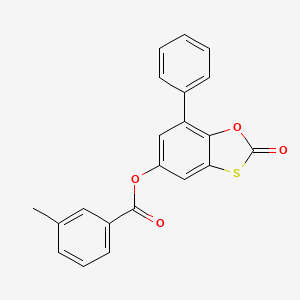
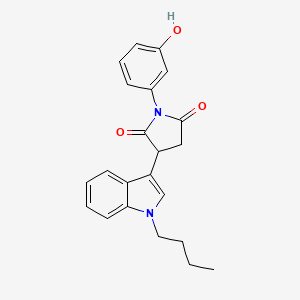
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11408646.png)
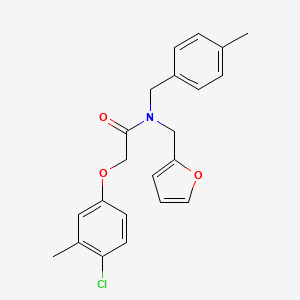
![2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-propyl-1,3-thiazol-5-amine](/img/structure/B11408654.png)
![(2e)-3-{1-[3-(2,3-Dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B11408655.png)
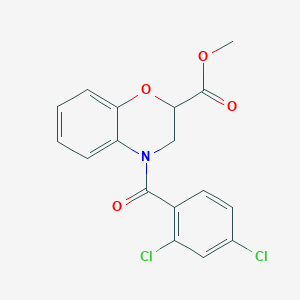
![2-(4-chlorophenoxy)-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B11408676.png)
![2,6-dioxo-7-[2-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11408691.png)
